![molecular formula C20H15NO B1195043 2-[(1-naphthalenyloxy)methyl]quinoline CAS No. 110033-17-5](/img/structure/B1195043.png)
2-[(1-naphthalenyloxy)methyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-naphthalenyloxy)methyl]quinoline is a heterocyclic aromatic compound with the molecular formula C20H15NO and a molecular weight of 285.3 g/mol. This compound is known for its unique structure, which combines a quinoline ring with a naphthalene moiety through an ether linkage. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-naphthalenyloxy)methyl]quinoline typically involves the reaction of quinoline derivatives with naphthalene-based compounds. One common method includes the use of 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one as an intermediate, which is then reacted with hydrazine hydrate in ethanol to form the desired compound . This method highlights the importance of using specific intermediates and reaction conditions to achieve the target molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free reactions using eco-friendly catalysts are employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[(1-naphthalenyloxy)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
2-[(1-naphthalenyloxy)methyl]quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, particularly as a leukotriene D4 antagonist, which may have implications in treating inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-naphthalenyloxy)methyl]quinoline involves its interaction with specific molecular targets and pathways. As a leukotriene D4 antagonist, it inhibits the binding of leukotriene D4 to its receptor, thereby reducing inflammation . This mechanism highlights its potential therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
2-[(1-naphthalenyloxy)methyl]quinoline can be compared with other quinoline derivatives and naphthalene-based compounds. Similar compounds include:
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
Naphthalene: A polycyclic aromatic hydrocarbon used in the synthesis of dyes, resins, and other chemicals.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components .
Properties
CAS No. |
110033-17-5 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-(naphthalen-1-yloxymethyl)quinoline |
InChI |
InChI=1S/C20H15NO/c1-3-9-18-15(6-1)8-5-11-20(18)22-14-17-13-12-16-7-2-4-10-19(16)21-17/h1-13H,14H2 |
InChI Key |
NZLDBNPKNBCGEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC4=CC=CC=C4C=C3 |
Key on ui other cas no. |
110033-17-5 |
Synonyms |
2-((1-naphthalenyloxy)methyl)quinoline WY 47,288 WY 47288 WY-47288 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


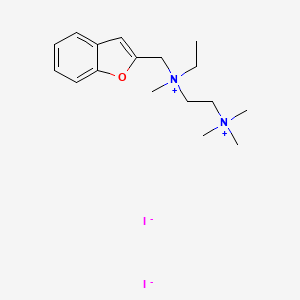

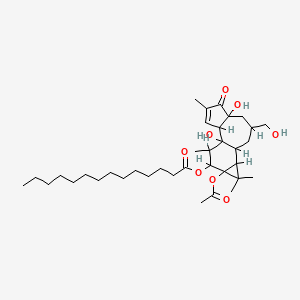
![1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide](/img/structure/B1194966.png)

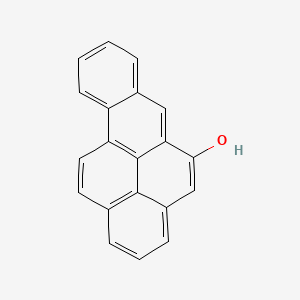
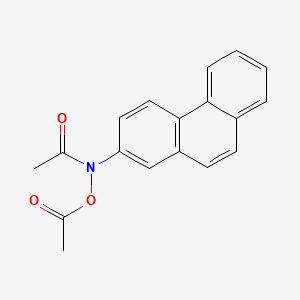
![Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester](/img/structure/B1194972.png)
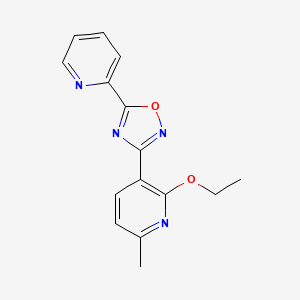

![(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide](/img/structure/B1194977.png)
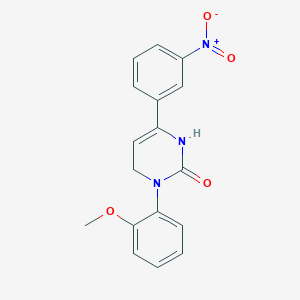
![Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate](/img/structure/B1194982.png)

